(R)-trichostatic acid

Beschreibung

Historical Context and Significance in Chemical Biology Research

The story of (R)-trichostatic acid is intrinsically linked to that of Trichostatin A (TSA). TSA was first identified in 1976 as an antifungal antibiotic. scispace.comacs.org Later, in 1990, it was rediscovered as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. scispace.comacs.org This discovery sparked immense interest in TSA as a tool for studying epigenetics and as a potential therapeutic agent.

However, the low natural abundance of TSA hindered extensive research. researchgate.net This created a demand for synthetic routes to produce TSA and its analogues, placing this compound in a position of significance. researchgate.netresearchgate.net As the carboxylic acid precursor to TSA, this compound became a key target for total synthesis. acs.orgresearchgate.net The development of concise and flexible synthetic strategies for this compound has been a major focus, enabling the generation of TSA and a variety of derivatives for biological evaluation. tcichemicals.comresearchgate.net

Furthermore, comparative studies between this compound and TSA were instrumental in elucidating the structure-activity relationship of this class of compounds. These studies definitively demonstrated that the hydroxamic acid moiety found in TSA, which is absent in this compound, is essential for its potent biological effects. scispace.comnih.govnih.gov This has solidified the role of this compound as an essential negative control in chemical biology research.

Interrelationship with Histone Deacetylase Inhibitors (HDACi) and Epigenetic Studies

Epigenetic modifications are changes that affect gene activity without altering the DNA sequence itself. One key mechanism is the acetylation and deacetylation of histone proteins. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones. smolecule.comresearchgate.net This process leads to a more condensed chromatin structure, which generally restricts the access of transcription factors to DNA, resulting in gene silencing.

This compound itself is not a histone deacetylase inhibitor. nih.govnih.gov Its significance in this field is entirely derived from its relationship to Trichostatin A, which is a potent, reversible, and specific inhibitor of class I and II HDACs. nih.govsmolecule.comscispace.com The mechanism of inhibition by TSA involves its hydroxamic acid group, which chelates the zinc ion essential for catalysis within the active site of the HDAC enzyme. acs.orgresearchgate.net

By lacking this critical hydroxamic acid functional group, this compound is unable to bind to the HDAC active site and therefore exhibits no inhibitory activity. scispace.comnih.gov This makes it an ideal negative control for experiments involving TSA. When researchers observe a biological effect with TSA (such as cell differentiation or apoptosis) but no effect with this compound under the same conditions, they can confidently attribute the observed phenomenon to the specific inhibition of HDACs. nih.govnih.gov

| Compound | Key Functional Group | HDAC Inhibitory Activity | Effect on Cell Differentiation/Cycle |

|---|---|---|---|

| (R)-Trichostatin A (TSA) | Hydroxamic Acid | Potent Inhibitor. scispace.com | Induces differentiation and cell cycle arrest. nih.govnih.gov |

| This compound | Carboxylic Acid | Inactive. nih.govnih.gov | No activity observed. nih.govnih.gov |

Overview of Research Paradigms and Methodological Approaches

Research concerning this compound predominantly operates within a positivist research paradigm . This paradigm is characterized by its emphasis on empirical observation, objective measurement, and the verification of hypotheses through experimental data. researchgate.netresearchgate.net The methodological approaches are, therefore, mainly quantitative and experimental. researchgate.netstclements.edu

Key methodological approaches include:

Structure

3D Structure

Eigenschaften

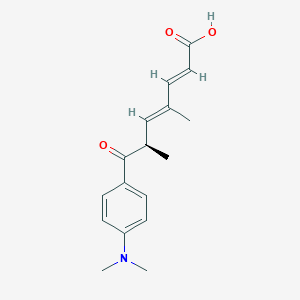

IUPAC Name |

7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEITMNFEJHFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of R Trichostatic Acid

Total Synthesis Approaches for (R)-Trichostatic Acid and its Racemic Forms

The synthesis of this compound and its racemic mixture has been approached through several innovative routes, focusing on convergent and scalable methods that allow for the efficient construction of its complex architecture.

Enantioselective Synthesis Methodologies

Achieving the correct stereochemistry at the C6 position is a critical aspect of synthesizing the biologically relevant (R)-enantiomer. researchgate.net Enantioselective approaches have been developed to install this chiral center with high fidelity. One notable method involves an L-proline-promoted, highly enantioselective cross-aldol reaction, which serves as a crucial step in establishing the C6 chirality early in the synthetic sequence. researchgate.net Another successful strategy has been the use of a Marshall propargylation reaction, which has proven to be readily adaptable for an enantioselective synthesis, yielding enantioenriched forms of trichostatic acid. researchgate.netresearchgate.net The transfer of chirality from propargyl mesylates allows for the dependable construction of contiguous stereogenic centers. chem-station.com Furthermore, an enantioselective formal synthesis of (+)-(R)-α-lipoic acid has been achieved using an L-proline-catalyzed aldol (B89426) reaction, highlighting the utility of this method in creating chiral centers. researchgate.net

Key Reaction Transformations in Synthesis

Several powerful chemical transformations have been instrumental in the successful synthesis of trichostatic acid and its analogues.

Horner-Wadsworth-Emmons (HWE) Reaction: A vinylogous Horner-Wadsworth-Emmons reaction has been a key step in one of the developed synthetic pathways. researchgate.netresearchgate.net This reaction, utilizing an unsaturated phosphonate (B1237965) reagent, allows for the construction of the 4-methyldienoate ester portion of the molecule from an aldehyde in a single step, simplifying the synthesis of the diene unit. nih.govnd.eduacs.org

Marshall Propargylation: This reaction has been employed as a key step in a second major synthetic pathway for trichostatic acid. researchgate.netresearchgate.netlookchem.com It involves the reductive coupling of propargyl mesylates and aldehydes to form homopropargylic alcohols. chem-station.com The mechanism proceeds through the generation of a chiral allenylzinc species, which then reacts with an aldehyde via a cyclic transition state, effectively transferring chirality. chem-station.com

Pd-catalyzed α-Alkenylation: A third synthetic strategy utilizes a palladium-catalyzed α-alkenylation of a ketone zinc enolate. researchgate.netresearchgate.netlookchem.com This cross-coupling reaction, a modification of conditions described by Negishi and Hartwig, joins the ketone fragment with a dienyl or alkenyl bromide to construct the carbon skeleton of trichostatic acid. researchgate.netnih.gov This method has been used in concise and convergent syntheses of (±)-trichostatin A, with trichostatic acid as a direct precursor. nih.gov

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction has been effectively used to assemble the molecular architecture of trichostatic acid. acs.orgnih.gov The reaction typically involves the coupling of a vinylborane, generated in situ via hydroboration, with a vinyl bromide. acs.org This method is known for its mild reaction conditions and tolerance of various functional groups. tcichemicals.comwikipedia.org

Allenylindium Chemistry: The synthesis of the requisite homopropargyl alcohol intermediate has been achieved using allenylindium chemistry. acs.orgnih.gov This method provides a pathway to these important building blocks for the synthesis of trichostatic acid and its analogues. acs.orgnih.gov

Development and Characterization of this compound Analogues

The versatile synthetic routes developed for this compound have also paved the way for the creation of a diverse range of analogues, allowing for the exploration of structure-activity relationships. acs.orgnih.gov

Modification of the Side Chain and Core Structure

Modifications to both the side chain and the core structure of trichostatic acid have been explored to generate novel derivatives. For the first time, ethyl, benzyl, and phenyl analogues of racemic trichostatic acid have been synthesized by adapting the established synthetic routes. acs.org These syntheses were achieved through the alkylation of propiophenones to introduce the side chain. ias.ac.in Additionally, a new trichostatic acid analogue, trichostatic acid B, has been isolated from scaled-up bioreactor production. researchgate.net

Synthesis of Halogenated Derivatives (e.g., Fluorinated Analogues)

The introduction of halogen atoms, particularly fluorine, into the trichostatic acid scaffold has been a key area of investigation. researchgate.netias.ac.in The first fluorinated derivatives of trichostatic acid have been described, including 6-fluoro trichostatin A. researchgate.netias.ac.in These compounds have shown antiproliferative activities in the micromolar range and inhibitory activity against histone deacetylases. researchgate.netias.ac.in The synthesis of these halogenated derivatives opens up new avenues for developing analogues with potentially altered biological properties. mdpi.comcuny.edu

Compound Names

| Compound Name |

| This compound |

| Trichostatin A (TSA) |

| 6-fluoro trichostatin A |

| Trichostatic acid B |

| (+)-(R)-α-lipoic acid |

| Ethyl trichostatic acid |

| Benzyl trichostatic acid |

| Phenyl trichostatic acid |

Creation of Probes and Chemical Tools derived from this compound

The core structure of this compound serves as a valuable scaffold for the development of sophisticated chemical probes and tools. While this compound itself is primarily known as a synthetic intermediate for its more potent derivative, Trichostatin A (TSA), the modification of this scaffold has led to the creation of molecules essential for probing the complex biology of histone deacetylases (HDACs). chemimpex.comlabscoop.com These tools are instrumental in studying enzyme function, identifying protein targets, and elucidating the role of histone acetylation in gene regulation. chemimpex.comnih.gov

Derivatization strategies focus on introducing specific functionalities to the this compound framework, enabling techniques such as affinity purification, photoaffinity labeling, and fluorescence microscopy. The resulting probes allow researchers to investigate the interactions of HDAC inhibitors with their biological targets in vitro and in living cells.

Analog-Based Probes for Structure-Activity Relationship (SAR) Studies

Simple derivatives and stereoisomers of this compound and TSA are fundamental tools for dissecting the structural requirements for HDAC inhibition. Comparative studies using (R)-trichostatin A, (S)-trichostatin A, this compound, and (S)-trichostatic acid have been conducted to probe the stereospecificity of the inhibitor-enzyme interaction. alljournals.cn Such investigations have demonstrated that the biological activity is highly dependent on the stereochemistry, with the natural (R)-enantiomer of TSA showing significantly more potent inhibition of class I and II HDACs. nih.gov These analogs act as crucial negative controls and foundational probes to validate that the observed biological effects are due to specific HDAC engagement.

Affinity-Based Probes and Chromatography

The development of affinity probes based on the this compound structure allows for the isolation and identification of binding proteins from complex biological mixtures.

Immobilized Metal Affinity Chromatography (IMAC): The hydroxamic acid moiety present in TSA, which is derived from the carboxylic acid of this compound, possesses a natural affinity for transition metal ions. rsc.org This intrinsic property has been cleverly exploited as a basis for affinity purification. Research has shown that TSA can be selectively captured and purified in a single step from complex culture supernatants of Streptomyces hygroscopicus using Ni(II)-based immobilized metal affinity chromatography (IMAC). rsc.orgmicrobialscreening.comresearchgate.net In this method, the hydroxamic acid group of TSA coordinates with the immobilized nickel ions on the chromatography resin, allowing it to be separated from other metabolites, including trichostatic acid itself, which is not retained. rsc.org

Biotinylated Probes: A common strategy for creating affinity tools involves attaching a biotin (B1667282) tag to a parent molecule. Biotin's high-affinity interaction with avidin (B1170675) or streptavidin allows for the efficient pull-down and enrichment of target proteins. While specific examples of biotinylated this compound are not extensively detailed, the use of biotinylated reagents is a standard technique in studies involving TSA. For instance, biotinylated antibodies are used for the visualization of protein targets whose expression is modulated by TSA, and biotinylated DNA probes have been employed in transcription factor binding assays following TSA treatment of cells. nih.govphysiology.org The synthesis of a biotinylated this compound derivative would represent a logical extension of these principles, creating a direct probe for affinity-based proteomics.

Photoaffinity Labeling Probes

Photoaffinity probes are powerful tools designed to form a covalent bond with their biological target upon activation by light. This allows for the irreversible labeling and subsequent identification of direct binding partners. This strategy typically involves incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the inhibitor's structure. These groups are chemically stable in the dark but form highly reactive species upon UV irradiation, leading to covalent cross-linking with nearby amino acid residues in the target's binding pocket. Research has pointed to the use of photoaffinity probes in the context of trichostatin derivatives to test binding hypotheses. alljournals.cn The synthesis of azido-functionalized analogs represents a viable strategy for creating such tools from the this compound scaffold. acs.org

Fluorescent Probes

Fluorescent probes are indispensable for visualizing biological processes in real-time within living cells. Although specific fluorescent probes directly synthesized from the this compound scaffold are not widely reported, the use of fluorescence-based techniques is central to research involving TSA. Methods like fluorescence-activated cell sorting (FACS) with fluorescently-labeled antibodies and quantification of DNA with intercalating dyes are used to measure the effects of TSA on cells. nih.govahajournals.org

Complementary to inhibitor-based probes, researchers have designed novel "turn-on" fluorescent probes to directly measure HDAC activity. One such probe, CDAN, consists of a latent fluorophore linked to a mimic of an acetylated lysine (B10760008) substrate. acs.org Upon enzymatic deacetylation by HDACs, the probe undergoes a self-immolative cyclization that releases the highly fluorescent reporter. acs.org While not a direct derivative of this compound, the development of such activity-based probes is a key part of the chemical toolkit used to study the enzymes targeted by trichostatin and its analogs.

Table 1: Chemical Tools and Probes Derived from or Related to this compound

| Probe/Tool Type | Description/Modification | Application |

| Stereoisomeric Analogs | Synthesis of enantiomers and precursors like (S)-TSA and (S)-trichostatic acid. | Used as controls to study the stereospecificity and structure-activity relationships of HDAC inhibition. alljournals.cn |

| Affinity Matrix (IMAC) | Utilizes the intrinsic metal-chelating property of the hydroxamic acid group in TSA. | Selective, single-step purification of TSA from complex mixtures by binding to Ni(II)-functionalized resin. rsc.orgrsc.org |

| Biotinylated Probes | Hypothetical attachment of a biotin molecule to the this compound scaffold. | Affinity purification, pull-down assays, and identification of direct and indirect protein binding partners. nih.govphysiology.org |

| Photoaffinity Probes | Incorporation of a photoreactive group (e.g., an azido (B1232118) moiety) into the structure. | Covalent labeling and unambiguous identification of direct enzyme targets upon UV activation. alljournals.cnacs.org |

| Activity-Based Probes | Small molecules that become fluorescent upon enzymatic deacetylation by HDACs (e.g., CDAN). | Real-time imaging and quantification of HDAC enzyme activity within living cells and tissues. acs.org |

Biosynthetic Pathways and Enzymatic Conversion Studies

Investigation of the Biosynthetic Gene Cluster for Trichostatin A (TSA)

The blueprint for Trichostatin A biosynthesis is encoded within a specific biosynthetic gene cluster (BGC), often referred to as the tsnB cluster. The identification of this gene cluster was a significant breakthrough in understanding how microorganisms synthesize this complex molecule. Researchers successfully identified the complete TSA biosynthetic gene cluster from Streptomyces sp. RM72 and demonstrated its functionality through heterologous expression in Streptomyces albus. acs.orgnih.govu-tokyo.ac.jp This process involves transferring the entire set of genes responsible for producing TSA into a different, more easily manipulated host organism, which then gains the ability to produce the compound.

Another study identified the tsnB gene cluster in the marine-derived Streptomyces sp. SCSIO 40028. rsc.org Validation of this cluster was also achieved via heterologous expression, this time in Streptomyces lividans TK64, which resulted in the production of TSA and related compounds. rsc.org These studies confirmed the direct role of the tsnB cluster in the biosynthesis of the trichostatin family of molecules. The predicted functions of the genes within this cluster provide a roadmap for the step-by-step assembly of TSA from simpler precursors. acs.org

Enzymatic Machinery Involved in the Conversion of Trichostatic Acid to Trichostatin A

The final and crucial step in the biosynthesis of TSA is the conversion of (R)-trichostatic acid into the final product. This transformation is not a simple, single-enzyme reaction but rather a sophisticated process involving a cascade of enzymatic activities. The key event is the formation of the hydroxamic acid moiety, which is essential for TSA's ability to inhibit histone deacetylases (HDACs) by chelating the zinc ion in the enzyme's active site. acs.orgnih.govu-tokyo.ac.jpresearchgate.net Biochemical analyses have shown that this conversion involves the direct transfer of a hydroxylamine (B1172632) group from a donor molecule to the carboxylic acid group of trichostatic acid. acs.orgnih.govu-tokyo.ac.jp

Characterization of Hydroxyamidotransferases (e.g., TsnB9)

At the heart of this conversion is a novel enzyme, TsnB9, which has been characterized as a "hydroxyamidotransferase". acs.orgacs.org This enzyme is responsible for catalyzing the transfer of hydroxylamine to trichostatic acid in an ATP-dependent reaction. acs.org TsnB9 is a specialized enzyme, distinct from previously characterized asparagine synthetases. acs.org It is composed of two main parts: an N-terminal glutaminase (B10826351) domain and a C-terminal synthetase domain. researchgate.netnih.gov The proposed mechanism involves the N-terminal domain hydrolyzing the hydroxylamine donor to produce free hydroxylamine, which is then used by the C-terminal domain to form the final hydroxamic acid on the trichostatic acid backbone. acs.org The identification of TsnB9's unique function as a hydroxylamine transferase has expanded the known enzymatic toolbox for natural product biosynthesis. acs.orgacs.org

Substrate Recognition Mechanisms in Enzymatic Conversions

The specificity of the enzymatic conversion is dictated by precise molecular recognition. Studies on TsnB9 have elucidated how it specifically recognizes its substrate, trichostatic acid. researchgate.net The crystal structure of TsnB9 reveals a hydrophobic pocket in the C-terminal synthetase domain. researchgate.netnih.gov Mutational and computational analyses have identified five key aromatic residues within this pocket that are critical for recognizing the dimethylaniline part of trichostatic acid. researchgate.netnih.gov Interestingly, two of these are consecutive phenylalanine residues located in the N-terminal domain, which form the bottom of this hydrophobic pocket. researchgate.netnih.gov This structural arrangement is not found in typical glutamine-dependent asparagine synthetases, highlighting the unique adaptation of TsnB9 for its specific substrate. nih.gov

Role of Nonproteinogenic Amino Acids in Biosynthesis

The biosynthesis of TSA features the essential involvement of a nonproteinogenic amino acid, which is an amino acid not naturally encoded in the genetic code for protein synthesis. wikipedia.org In this pathway, the specific nonproteinogenic amino acid is L-glutamic acid γ-monohydroxamate (GluHx). acs.orgnih.govu-tokyo.ac.jp This molecule serves as the crucial hydroxylamine donor for the TsnB9-catalyzed reaction. acs.org

The formation of GluHx itself is an enzymatic process. The enzyme TsnB7, which is a novel N-oxygenase, catalyzes the oxidation of the amide nitrogen in L-glutamine (Gln) to produce GluHx. acs.orgacs.org This reaction is supported by another enzyme, TsnB6. acs.orgacs.org TsnB9 shows a significant preference for GluHx over the more common amide donor, glutamine, solidifying its role as a dedicated hydroxyamidotransferase in the secondary metabolism pathway of TSA. acs.org This use of a specialized, nonproteinogenic amino acid as a precursor is a key strategy employed by the organism to construct the unique hydroxamic acid moiety of Trichostatin A. acs.orgnih.govu-tokyo.ac.jp

Structure Activity Relationship Sar Studies Pertaining to R Trichostatic Acid

Comparative Analysis of (R)-Trichostatic Acid and Trichostatin A Biological Activity

This compound is a synthetic intermediate used in the creation of Trichostatin A (TSA) and its analogs. tcichemicals.comlabscoop.com In its own right, this compound is reported to have no biological activity. tcichemicals.comlabscoop.comnih.gov In contrast, TSA is a potent inhibitor of histone deacetylases (HDACs). researchgate.netpnas.org HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. nih.govscholaris.ca The inhibition of HDACs by TSA leads to the accumulation of acetylated histones, which is associated with a more relaxed chromatin structure and increased gene transcription. nih.govfrontiersin.org This activity underlies the potential of TSA and its analogs as therapeutic agents, particularly in the context of cancer research. researchgate.netnih.gov

Significance of the Hydroxamate Group for Histone Deacetylase Inhibition

The biological activity of Trichostatin A (TSA) as a histone deacetylase (HDAC) inhibitor is critically dependent on its hydroxamate group (-CONHOH). nih.govacs.orgacs.org This functional group is essential for the molecule's ability to chelate the zinc ion (Zn2+) present in the active site of HDAC enzymes. pnas.orgacs.orgacs.org The interaction between the hydroxamate group and the zinc ion is a key feature of the inhibitory mechanism, effectively blocking the catalytic function of the enzyme. pnas.orgfrontiersin.org

Studies have consistently shown that the removal or modification of the hydroxamate group leads to a significant loss of HDAC inhibitory activity. nih.gov For instance, this compound, which possesses a carboxylic acid group (-COOH) instead of a hydroxamate group, is biologically inactive. nih.govalljournals.cn This stark difference in activity between TSA and this compound underscores the indispensable role of the hydroxamate moiety in HDAC inhibition. nih.gov The chelation of the zinc ion by the hydroxamate group mimics the transition state of the deacetylation reaction, thereby acting as a potent and reversible inhibitor. pnas.org

Role of Absolute Configuration (R- vs. S-enantiomers) in Modulating Activity

The stereochemistry of trichostatin A plays a crucial role in its biological activity. The naturally occurring and biologically active form is the (R)-enantiomer. nih.gov Comparative studies have demonstrated that the (S)-enantiomer of trichostatin A is significantly less active. nih.gov

In assays measuring differentiation-inducing activity in Friend leukemia cells and G2-arresting activity in normal rat fibroblast cells, (S)-trichostatin A was found to be 50-70 times less effective than (R)-trichostatin A. nih.gov This substantial difference in potency strongly suggests that the (S)-enantiomer is biologically inactive. nih.gov

Furthermore, both the (R)- and (S)-enantiomers of trichostatic acid, which lack the critical hydroxamate group, show no biological activity in these assay systems. nih.govalljournals.cn This highlights that both the absolute configuration at the chiral center and the presence of the hydroxamate group are essential for the potent biological effects of trichostatin A. nih.gov

Table 1: Comparative Biological Activity of Trichostatin A and Trichostatic Acid Enantiomers

| Compound | Configuration | Biological Activity |

| Trichostatin A | R | Potent |

| Trichostatin A | S | 50-70 fold less active than (R)-enantiomer |

| Trichostatic Acid | R | Inactive |

| Trichostatic Acid | S | Inactive |

Impact of Structural Modifications on Analogues' Biological Profile

The development of analogues of this compound and trichostatin A has been a significant area of research aimed at understanding and improving their biological activity. researchgate.net Structural modifications have been systematically introduced to explore the structure-activity relationships (SAR) and to develop new histone deacetylase (HDAC) inhibitors with enhanced potency and selectivity. scholaris.caias.ac.in

Influence of Functional Groups on Interaction with Molecular Targets

The interaction of trichostatin analogues with their molecular target, histone deacetylase (HDAC), is highly dependent on the presence and nature of specific functional groups. The quintessential feature for potent HDAC inhibition is the zinc-binding group, most commonly a hydroxamic acid. turkjps.org This group chelates the zinc ion in the active site of the enzyme, a critical interaction for inhibitory activity. pnas.orgacs.org

Beyond the zinc-binding group, other structural components significantly influence the biological profile. A hydrophobic linker region, typically a carbon chain of 4-6 units, connects the zinc-binding group to a "cap" group that interacts with the surface of the enzyme. turkjps.org Modifications to this linker, such as the introduction of double bonds or methyl groups, can affect the conformation and binding affinity of the inhibitor. researchgate.net

The cap group, which often consists of an aromatic or substituted aromatic ring, also plays a crucial role in the interaction with the molecular target. ias.ac.in For instance, the dimethylamino group on the phenyl cap of trichostatin A contributes to its activity. acs.org Studies on analogues have shown that altering the cap group can modulate the potency and even the isoform selectivity of the inhibitor. pnas.org For example, replacing the epoxyketone in the cyclic tetrapeptide trapoxin with a hydroxamic acid created a potent HDAC inhibitor, and further modifications to the cyclic peptide framework influenced its specificity for different HDAC isoforms. pnas.org

The introduction of different functional groups can also lead to varied biological effects. For example, fluorinated derivatives of trichostatic acid have been synthesized and shown to possess antiproliferative and HDAC inhibitory activity. ias.ac.in Similarly, the discovery of trichostatic acid B, which has a modified side chain, showed no cytotoxicity or antityrosinase activity, unlike trichostatin A, suggesting the importance of the tertiary methyl group and the hydroxamic acid for these activities. nih.gov

Stereochemical Requirements for Observed Biological Effects

The biological activity of trichostatin analogues is highly dependent on their stereochemistry. The absolute configuration of the molecule plays a critical role in its ability to bind effectively to the active site of histone deacetylases (HDACs).

The naturally occurring and most potent form of trichostatin A is the (R)-enantiomer. nih.gov Studies have shown that the (S)-enantiomer of trichostatin A is significantly less active, highlighting the strict stereochemical requirement for potent HDAC inhibition. nih.gov This difference in activity is attributed to the specific three-dimensional arrangement of the functional groups, which must complement the topography of the enzyme's active site for optimal binding.

Furthermore, the stereochemistry of the methyl groups on the linker chain of trichostatin A and its analogues also influences their biological activity. The specific spatial arrangement of these methyl groups is important for the correct positioning of the molecule within the HDAC active site. researchgate.net

In the case of this compound, while it is biologically inactive itself, its (R)-configuration is a crucial prerequisite for its synthetic conversion to the active (R)-trichostatin A. tcichemicals.com Any alteration in the stereochemistry at this position would likely result in a final product with diminished or no biological activity.

Computational Approaches in SAR Elucidation

Computational methods have become an invaluable tool in understanding the structure-activity relationships (SAR) of this compound and its analogues. ias.ac.in These approaches provide insights into the molecular interactions between the inhibitors and their target histone deacetylases (HDACs), guiding the design of more potent and selective compounds.

Molecular modeling studies have been employed to compare the conformations of trichostatin A (TSA) and its analogues. For instance, AM1 modeling has been used to analyze the dihedral angles of the propanone system in TSA and its analogues, revealing differences that may affect their binding to HDACs. ias.ac.in Such studies help in rationalizing the observed biological activities and in predicting the potential of new derivatives.

Quantitative structure-activity relationship (QSAR) studies have also been performed on substituted alkanoic acid derivatives, which share structural similarities with trichostatic acid. researchgate.net These studies have identified key physicochemical properties that contribute to HDAC inhibitory and antiproliferative activities. For example, parameters such as torsion energy, dipole moment, and ovality have been correlated with biological activity, suggesting that bulky substituents and specific electronic interactions are important for potent inhibition. researchgate.net

Furthermore, computational approaches have been instrumental in understanding the binding mode of hydroxamate-based inhibitors in the active site of HDACs. These studies have confirmed the crucial role of the hydroxamate group in chelating the zinc ion and have elucidated the interactions of other parts of the molecule with the enzyme. pnas.org This knowledge is critical for the rational design of novel HDAC inhibitors with improved pharmacological profiles.

Molecular and Cellular Research on R Trichostatic Acid and Its Derivatives

Investigation of Cellular Biological Processes in Response to (R)-Trichostatic Acid Related Compounds

Cell Cycle Progression Analysis (e.g., G1 and G2 arrest)

This compound and its parent compound, Trichostatin A, have demonstrated the ability to inhibit cell cycle progression at multiple phases, primarily G1 and G2. researchgate.net In normal rat fibroblasts, TSA causes specific inhibition of the cell cycle in both the G1 and G2 phases at very low concentrations. researchgate.net Studies on H-ras-transformed breast epithelial cells revealed that TSA can block cell cycle progression at the G1 phase in HeLa cells and at both G1 and G2 phases in T24 cells. researchgate.net

In primary cultures of mitogen-stimulated rat hepatocytes, Trichostatin A was found to induce two distinct cell cycle arrests prior to DNA replication. nih.gov When the liver was perfused with TSA, the induction of c-jun and cyclin D1, which are characteristic of G1 entry and progression, was prevented. nih.gov Furthermore, treating isolated hepatocytes in the early G1 phase with TSA led to an early S-phase arrest, as evidenced by the absence of the S/G2/M marker, CDK1. nih.gov

The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For instance, in MCF10A-ras cells, TSA treatment led to a concentration-dependent decrease in the expression of G1 phase cell cycle regulators like cyclin D1 and CDK4. researchgate.net This downregulation is significant as cyclin D1 is crucial for the progression of mammalian cells through the G1 phase. researchgate.net

| Cell Line/Model | Compound | Observed Effect | Key Molecular Changes |

| Normal rat fibroblasts | Trichostatin A | G1 and G2 phase arrest | - |

| H-ras-transformed breast epithelial cells (HeLa) | Trichostatin A | G1 phase arrest | - |

| H-ras-transformed breast epithelial cells (T24) | Trichostatin A | G1 and G2 phase arrest | - |

| Mitogen-stimulated rat hepatocytes | Trichostatin A | G1 and early S-phase arrest | Prevention of c-jun and cyclin D1 induction; Absence of CDK1 |

| MCF10A-ras cells | Trichostatin A | G1 phase arrest | Decreased expression of cyclin D1 and CDK4 |

Induction of Cellular Differentiation Pathways

This compound and its derivatives are recognized as inducers of cellular differentiation in various cell types. smolecule.com This property is closely linked to their ability to inhibit histone deacetylases, leading to changes in gene expression that can trigger differentiation programs. smolecule.com For instance, (R)-trichostatin A is known to induce Friend cell differentiation. researchgate.net

Research has shown that HDAC inhibitors can promote the differentiation of stem cells into specific lineages, holding potential for regenerative medicine. smolecule.com In the context of cancer, inducing differentiation can be a therapeutic strategy, as it can lead to the maturation of dedifferentiated tumor cells. ebi.ac.uk For example, studies have explored the use of these compounds in promoting the differentiation of hematopoietic cells. smolecule.com

Mechanisms of Regulated Cellular Apoptosis

This compound and its related compounds can induce apoptosis, or programmed cell death, in various cancer cell lines. chemimpex.com The mechanisms underlying this effect are multifaceted and involve the modulation of numerous pro- and anti-apoptotic genes and proteins.

In leukemia Molt-4 cells, Trichostatin A was shown to induce apoptosis in a dose- and time-dependent manner. nih.gov Microarray analysis revealed that TSA treatment led to the downregulation of 313 genes, including those encoding signal transduction molecules and transcription factors involved in cell growth and survival. nih.gov Notably, the expression of STAT5A, MYC, and Ikaros was significantly reduced. nih.gov

Further studies have elucidated the role of key apoptotic regulators. In human non-small cell lung cancer cells (A549), TSA-induced apoptosis was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. ebi.ac.uk This shift in the Bcl-2/Bax ratio is a critical event in the mitochondrial pathway of apoptosis. Subsequently, this leads to the proteolytic activation of caspase-9 and caspase-3, and the degradation of poly(ADP-ribose)-polymerase (PARP). ebi.ac.uk In H-ras-transformed breast epithelial cells, TSA treatment led to the upregulation of p53, which in turn promoted Bax expression and the activation of pro-caspase-3. researchgate.net

| Cell Line | Compound | Key Apoptotic Events |

| Leukemia Molt-4 cells | Trichostatin A | Downregulation of STAT5A, MYC, and Ikaros |

| Human non-small cell lung cancer cells (A549) | Trichostatin A | Downregulation of Bcl-2; Upregulation of Bax; Activation of caspase-9 and -3; PARP degradation |

| H-ras-transformed breast epithelial cells | Trichostatin A | Upregulation of p53; Increased Bax expression; Activation of pro-caspase-3 |

Non-Histone Protein Deacetylation and Related Cellular Signaling Pathways

The inhibitory effects of this compound are not limited to histones. Many non-histone proteins are also subject to acetylation and deacetylation, and the modulation of their acetylation status can have profound effects on cellular signaling.

Modulation of Transcription Factors (e.g., NF-κB, C/EBP-β, NFATc1)

This compound and its derivatives can influence the activity of various transcription factors by altering their acetylation state. One of the most well-studied examples is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB plays a critical role in inflammation, immunity, and cell survival. tocris.com

In human osteoblasts, Trichostatin A was found to increase the mRNA levels of Bone Morphogenetic Protein-2 (BMP-2). nih.gov This effect was mediated through an NF-κB responsive element in the BMP-2 promoter, suggesting that acetylation of the NF-κB p65 and p50 subunits by TSA treatment activates the BMP-2 promoter. nih.gov Conversely, the deacetylase SIRT1, a class III HDAC, can inhibit NF-κB-dependent transcription by deacetylating the RelA/p65 subunit at lysine (B10760008) 310. nih.gov This highlights the complex regulatory interplay of acetylation in NF-κB signaling.

Impact on Kinase and Phosphatase Activities (e.g., MKP-1)

The influence of this compound extends to the regulation of kinase and phosphatase activities, which are central to many signal transduction pathways. A notable example is the effect of Trichostatin A on MAPK phosphatase-1 (MKP-1).

In human umbilical vascular endothelial cells (HUVECs) exposed to lipopolysaccharide (LPS), TSA was shown to suppress the expression of cyclooxygenase-2 (COX-2), an inflammatory mediator. nih.gov This suppression was linked to the inhibition of JNK and p38 MAPK phosphorylation. nih.gov Further investigation revealed that TSA caused an increase in MKP-1 phosphatase activity. nih.gov The inhibition of JNK and p38 MAPK phosphorylation and subsequent COX-2 expression by TSA could be reversed by the selective inhibition of MKP-1. nih.gov This indicates that TSA can activate MKP-1, which in turn dephosphorylates and inactivates JNK and p38 MAPK, leading to the downregulation of inflammatory responses. nih.gov

Research Applications and Experimental Model Systems

Utilization in In Vitro Cellular Research Models

In vitro models have been instrumental in characterizing the biological activities, or lack thereof, of (R)-trichostatic acid, particularly in comparison to Trichostatin A.

This compound has been evaluated in a variety of mammalian cell lines, yielding critical insights into its structure-activity relationship.

Friend Leukemia Cells: There are conflicting reports regarding the activity of this compound in Friend murine leukemia cells. Several studies identified a compound, FL-657B, as trichostatic acid and reported its ability to induce differentiation and hemoglobin biosynthesis in these cells. tandfonline.comresearchgate.netresearchgate.netnih.gov One study noted that FL-657B caused approximately 90% of cells to become benzidine (B372746) positive at a concentration of 2.42µg/ml. researchgate.net It was suggested that the carboxyl group of (+)-trichostatic acid may have a lower affinity for the active site responsible for differentiation compared to the hydroxamic acid group of Trichostatin A. tandfonline.com However, a separate investigation that synthesized and tested four related compounds, including this compound and its (S)-enantiomer, found that both enantiomers of trichostatic acid were inactive in inducing differentiation in Friend leukemia cells. nih.govresearchgate.net

Fibroblasts: In studies using normal rat fibroblast cells, this compound was shown to have no activity in arresting the cell cycle at the G2 phase. nih.govresearchgate.net This stands in contrast to its analogue, (R)-trichostatin A, which potently inhibits the cell cycle in these cells. nih.govresearchgate.net This finding further underscores the critical role of the hydroxamic acid functional group for this particular biological effect.

Cancer Cell Lines: While this compound is noted in anticancer research for its potential in inhibiting cancer cell growth, most of the extensive research has focused on Trichostatin A and other synthetic derivatives of trichostatic acid. researchgate.netchemimpex.com For example, Trichostatin A has been shown to inhibit the viability of various cancer cell lines, including those from breast, esophageal, and renal cancers. nih.govamegroups.orgplos.org this compound itself is primarily used as a synthetic starting point for creating analogues with potential therapeutic activity. researchgate.net

Primary Hepatocytes: Primary hepatocytes serve as valuable in vitro models for studying the biotransformation and effects of HDAC inhibitors. researchgate.netlonzabio.jp While Trichostatin A has been shown to help preserve the differentiated phenotype in primary rat hepatocyte cultures nih.gov, the main relevance of this model system to this compound is its identity as a key metabolite of TSA. researchgate.netnih.gov Therefore, hepatocyte models are crucial for studying the metabolic conversion of TSA to this compound. researchgate.net

| Cell Line Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| Friend Leukemia Cells | This compound | Induces differentiation (reported as FL-657B). | tandfonline.comresearchgate.netresearchgate.netnih.gov |

| Friend Leukemia Cells | This compound | Reported to have no differentiation-inducing activity in a comparative study. | nih.govresearchgate.net |

| Normal Rat Fibroblasts | This compound | No G2-arresting activity in the cell cycle. | nih.govresearchgate.net |

| H661 Non-Small Lung Cancer | Substituted trichostatic acid derivatives | Evaluated for antiproliferative activities. | researchgate.net |

| Primary Rat Hepatocytes | Trichostatin A (TSA) | Preserves differentiated hepatic phenotype; metabolizes to this compound. | nih.govresearchgate.netnih.gov |

Screening assays have been fundamental in both discovering trichostatic acid and defining its limited biological role.

Phenotypic Screening: The differentiation of Friend leukemia cells was successfully used as a phenotypic assay system in a search for new antitumor antibiotics. nih.gov This screening effort led to the isolation of a substance named FL-657B from the culture of Streptomyces sioyaensis, which was later identified as trichostatic acid. tandfonline.comresearchgate.net This represents a classic example of phenotype-based discovery, where a compound is identified based on a measurable change in cell behavior without prior knowledge of its molecular target.

Target-Based Screening: In the context of target-based screening, this compound is less of a "hit" and more of an important control compound. Target-based screens often use purified histone deacetylase (HDAC) enzymes to identify inhibitors. nih.gov While Trichostatin A is a potent, nanomolar inhibitor of HDACs nih.govresearchgate.net, this compound is consistently shown to be inactive as an HDAC inhibitor. nih.govresearchgate.netnih.gov Its use in these assays helps confirm that the hydroxamic acid moiety is the critical zinc-binding group responsible for the inhibitory activity of Trichostatin A. nih.gov

Preclinical Research in In Vivo Non-Human Models

The in vivo research involving this compound is primarily centered on its role as a metabolite of Trichostatin A, rather than as a therapeutic agent in its own right.

Preclinical efficacy studies have extensively documented the potent effects of Trichostatin A in various disease models. For instance, TSA, often in combination with other agents, has been shown to inhibit tumor growth in xenograft models of human renal cell carcinoma. nih.gov It has also demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's disease and has been studied in yeast models of ALS/FTD. nih.govalzdiscovery.org

In contrast, similar in vivo efficacy studies for this compound as a standalone agent are not prevalent in the scientific literature. This is largely attributable to its demonstrated lack of potent HDAC-inhibitory activity in vitro and its identification as a biologically inactive metabolite. nih.govresearchgate.netnih.gov Its main relevance in these models is as a product of TSA metabolism.

Pharmacodynamic studies are crucial for understanding a drug's effect on the body. In animal models, the primary pharmacodynamic biomarker for Trichostatin A is the hyperacetylation of histones. nih.govresearchgate.net However, pharmacokinetic studies in mice revealed that this compound itself is a key biomarker of TSA administration and metabolism. researchgate.netnih.gov

Following intraperitoneal administration of TSA to mice, the compound was found to be extensively and rapidly metabolized. researchgate.netnih.gov One of the primary metabolic pathways is the oxidative deamination of TSA, which converts the active hydroxamic acid group into a carboxylic acid, thereby forming this compound. researchgate.netnih.govnih.gov Subsequent analysis of HPLC fractions of plasma from these mice showed that while the fractions containing TSA and its N-demethylated forms exhibited HDAC-inhibitory activity, the fraction corresponding to this compound was biologically inactive. researchgate.netnih.gov Therefore, the detection and quantification of this compound in plasma serves as a reliable biomarker for the in vivo exposure and metabolic processing of its parent compound, Trichostatin A.

| Parent Compound | Metabolic Pathway | Resulting Metabolite | Biological Activity of Metabolite | Reference |

|---|---|---|---|---|

| Trichostatin A (TSA) | Oxidative deamination | This compound | Inactive as HDAC inhibitor | researchgate.netnih.govnih.gov |

| Trichostatin A (TSA) | N-demethylation | N-Monomethyl trichostatin A | Active as HDAC inhibitor | researchgate.netnih.gov |

| Trichostatin A (TSA) | Reduction of hydroxamic acid | Trichostatin A amide | - | researchgate.netnih.gov |

| This compound | Reduction and β-oxidation | Dihydro trichostatic acid, Dinor dihydro trichostatic acids | Inactive | researchgate.netnih.gov |

Role as a Chemical Probe in Mechanistic Studies

This compound is an invaluable chemical probe for dissecting the mechanism of action of Trichostatin A and other HDAC inhibitors. researchgate.netnih.govnih.govplos.org Its utility stems from its structural similarity to TSA, differing only in the key functional group at the end of its aliphatic chain (carboxylic acid vs. hydroxamic acid). nih.gov

This single chemical difference, which results in a dramatic loss of biological activity, allows researchers to perform critical control experiments. nih.govnih.gov By comparing the effects of (R)-trichostatin A with this compound, scientists can confidently attribute an observed cellular or molecular event—such as gene expression changes, cell cycle arrest, or apoptosis—to the specific inhibition of histone deacetylases by the hydroxamic acid moiety. If TSA produces an effect that trichostatic acid does not, it provides strong evidence that the effect is mediated through HDAC inhibition. nih.gov

Furthermore, this compound serves as a synthetic intermediate or precursor for the chemical synthesis of Trichostatin A and a variety of novel analogues designed for improved potency, selectivity, or pharmacokinetic properties. labscoop.com

Biotechnological Applications in Microbial Systems

The manipulation of epigenetic regulatory mechanisms in microorganisms has emerged as a powerful strategy in biotechnology. This compound, primarily through its well-studied derivative Trichostatin A (TSA), has found significant application in this field. As a potent histone deacetylase (HDAC) inhibitor, it can induce genome-wide changes in gene expression, including the activation of silent or weakly expressed biosynthetic gene clusters (BGCs). This has profound implications for discovering novel bioactive compounds and for enhancing the production of known, valuable secondary metabolites.

Enhancement of Secondary Metabolite Production

This compound's functional counterpart, Trichostatin A (TSA), is a key tool for epigenetic modification in fungi to stimulate the production of secondary metabolites. nih.govmdpi.comjmb.or.kr Many fungal BGCs, which encode the pathways for these compounds, are silent or expressed at very low levels under standard laboratory conditions. nih.govmdpi.com These silent gene clusters represent a vast, untapped reservoir of potentially novel and useful natural products. mdpi.com By inhibiting HDACs, TSA alters chromatin structure, leading to the transcriptional activation of these otherwise cryptic pathways. nih.govresearchgate.net

Research has demonstrated the efficacy of TSA in increasing the yield of various secondary metabolites in several fungal species. For instance, in Aspergillus nidulans, the deletion of the hdaA gene, which encodes a Class II HDAC, resulted in increased production of the toxin sterigmatocystin (B1681140) and the antibiotic penicillin. asm.org Treatment with TSA, which inhibits a broader range of HDACs, has been shown to induce similar or even more widespread effects. frontiersin.org

In the fungus Aspergillus clavatus, treatment with TSA at a concentration of 0.5 μM led to a significant increase in the production of several secondary metabolites, including cytochalasin E and pseurotin (B1257602) A. mdpi.commdpi.com One study quantified this enhancement, reporting up to a 6.5-fold increase in pseurotin A levels when the fungus was cultured in the presence of TSA. semanticscholar.org Similarly, the application of TSA to cultures of Alternaria alternata and Penicillium expansum resulted in a notable increase in the production of numerous, otherwise unidentified, secondary metabolites. researchgate.netasm.org

Furthermore, in Aspergillus nidulans, TSA treatment has been shown to induce the expression of the entire orsellinic acid biosynthetic gene cluster, which is typically silent in laboratory monocultures. frontiersin.org A broader metabolomics study on Aspergillus nidulans following chemical inhibition of HDACs revealed that the levels of numerous compounds were significantly altered, with some, like the fellutamides, showing an increase of approximately 100-fold or more. nih.gov

These findings underscore the utility of this compound and its analogues as chemical probes to unlock the latent biosynthetic potential of fungi. This approach not only enhances the production of known compounds but also facilitates the discovery of novel natural products with potential applications in medicine and agriculture.

Future Directions and Emerging Avenues in R Trichostatic Acid Research

Rational Design and Development of Novel Analogues with Enhanced Specificity

The development of novel analogues of (R)-trichostatic acid is a key area of ongoing research, driven by the need to improve isoform specificity and reduce potential off-target effects. While this compound is a potent pan-histone deacetylase (HDAC) inhibitor, its lack of selectivity can limit its therapeutic applications. frontiersin.orgfrontiersin.org Researchers are employing rational drug design strategies to create analogues with enhanced specificity for particular HDAC isoforms.

One approach involves modifying the chemical structure of trichostatin A (TSA), the parent compound of this compound. rsc.org Synthetic strategies have been developed to produce various analogues, including those with modifications to the side chain. probes-drugs.orgacs.org For example, the synthesis of fluorinated derivatives of trichostatic acid has been described. researchgate.net The goal of these modifications is to create compounds that can selectively target specific HDACs, potentially leading to more effective and less toxic therapies. rsc.org

Several analogues of trichostatin A have been isolated from natural sources or synthesized in the laboratory. These include:

Isotrichostatin RK : A new trichostatin derivative isolated from a marine-derived Streptomyces sp. rsc.org

JBIR-109, JBIR-110, and JBIR-111 : Three trichostatin analogues purified from Streptomyces sp. RM72, which is associated with a marine sponge. mdpi.com These compounds, however, exhibit relatively weak HDAC inhibitory effects. mdpi.com

Trichostatic acid B : A trichostatic acid analogue identified from Streptomyces sp. CA-129531. mdpi.com

The development of these analogues provides a platform for structure-activity relationship studies to understand the key molecular features required for potent and selective HDAC inhibition. probes-drugs.org The ultimate aim is to develop new trichostatin analogues that could be useful for treating a range of diseases. rsc.org

Advanced Understanding of Biosynthetic Pathways for Complex Natural Products

Significant progress has been made in elucidating the biosynthetic pathway of trichostatin A (TSA), providing a foundation for understanding the production of this compound. The complete TSA biosynthetic gene cluster was first identified in Streptomyces sp. RM72. acs.orgacs.org This discovery, along with the heterologous production of TSA in Streptomyces albus, has been instrumental in unraveling the enzymatic machinery involved. acs.orgacs.org

The biosynthesis of the trichostatin skeleton is thought to involve a type-I polyketide synthase (PKS). acs.org A key intermediate in the pathway is trichostatic acid. rsc.orgacs.org The formation of the crucial hydroxamic acid moiety of TSA involves an unprecedented enzymatic process. acs.orgacs.org This process includes the direct transfer of hydroxylamine (B1172632) from L-glutamic acid γ-monohydroxamate to the carboxylic acid group of trichostatic acid. acs.org The enzymes TsnB6, TsnB7, and TsnB9 are central to this transformation. acs.org

The identification of the tsnB gene cluster for trichostatin biosynthesis has opened up avenues for genome mining to discover novel hydroxamic acid-containing natural products. acs.orgacs.org Furthermore, the characterization of enzymes like the N-methyltransferase TsnB8, which is involved in successive methyltransfer reactions, provides deeper insights into the intricate steps of the biosynthetic pathway. rsc.org Understanding these pathways is not only crucial for the production of this compound but also for the potential to engineer the biosynthesis of novel and more potent analogues.

| Gene/Enzyme | Proposed Function in Trichostatin A Biosynthesis | Source Organism |

| tsnB gene cluster | Contains the genes responsible for the entire TSA biosynthetic pathway. acs.orgacs.org | Streptomyces sp. RM72 acs.orgacs.org |

| Type-I PKS | Synthesizes the polyketide backbone of the trichostatin skeleton. acs.org | Streptomyces sp. RM72 acs.org |

| TsnB1-3 | Polyketide synthases involved in the synthesis of trichostatic acid. acs.org | Streptomyces sp. RM72 acs.org |

| TsnB6 & TsnB7 | Involved in the synthesis of L-glutamic acid γ-monohydroxamate. acs.org | Streptomyces sp. RM72 acs.org |

| TsnB8 | N-methyltransferase that catalyzes successive methyltransfer reactions. rsc.orgacs.org | Streptomyces sp. RM72, Streptomyces sp. SCSIO 40028 rsc.orgacs.org |

| TsnB9 | Transfers hydroxylamine from L-glutamic acid γ-monohydroxamate to trichostatic acid. acs.org | Streptomyces sp. RM72 acs.org |

| TsnB12 | CoA ligase potentially involved in loading the starter unit onto the PKS. acs.org | Streptomyces sp. RM72 acs.org |

Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Elucidation

The complex biological effects of this compound and other HDAC inhibitors necessitate a holistic approach for a comprehensive understanding of their mechanisms of action. mdpi.comresearchgate.net The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, within a systems biology framework is proving to be a powerful strategy. nih.govnih.govfrontiersin.org

Systems biology approaches allow researchers to move beyond a single-target perspective and analyze the interconnected networks of genes, proteins, and metabolites that are influenced by HDAC inhibition. vascular-proteomics.com By analyzing large datasets from multiple "omics" platforms, it is possible to identify key pathways and molecular signatures associated with the response to compounds like this compound. frontiersin.orgnih.govtandfonline.com

For instance, systems-level analyses of HDAC inhibitor studies have identified enrichment for pathways related to metabolic syndrome and diabetes. nih.govtandfonline.com This highlights the intricate crosstalk between HDACs and cellular metabolism. mdpi.comresearchgate.net Multi-omics approaches can help to unravel how HDAC inhibitors impact metabolic processes and, conversely, how the metabolic state of a cell can influence the potency of these inhibitors. mdpi.comnih.gov

The integration of different omics datasets, however, presents challenges due to data heterogeneity and the need for sophisticated computational and statistical methods. nih.gov Despite these challenges, the application of multi-omics and systems biology is essential for:

Identifying novel therapeutic targets. nih.gov

Discovering biomarkers for patient stratification. mdpi.comresearchgate.net

Designing more effective therapeutic strategies. mdpi.comresearchgate.net

| Omics Platform | Types of Data Generated | Relevance to this compound Research |

| Genomics | DNA sequence variations, gene copy number. nih.gov | Identifying genetic factors that may influence sensitivity or resistance to this compound. |

| Transcriptomics | Gene expression levels (mRNA). nih.gov | Understanding how this compound alters gene expression profiles to exert its biological effects. nih.govijbiotech.com |

| Proteomics | Protein expression levels and post-translational modifications. nih.gov | Identifying protein targets and pathways directly or indirectly affected by this compound-induced changes in histone acetylation. nih.gov |

| Metabolomics | Levels of small molecule metabolites. nih.gov | Elucidating the impact of this compound on cellular metabolism and the interplay between epigenetics and metabolic pathways. mdpi.comnih.gov |

Exploration of Unconventional Biological Activities and Targets

While this compound is primarily known as a potent inhibitor of histone deacetylases (HDACs), research continues to explore its broader biological activities and potential for unconventional targets. abcam.comnih.gov The ability of its parent compound, trichostatin A (TSA), to modulate gene expression through chromatin remodeling suggests that its effects may extend beyond direct HDAC inhibition. nih.govijbiotech.comingentaconnect.com

Studies have shown that TSA can influence a variety of cellular processes, including:

Cell cycle arrest, differentiation, and apoptosis in cancer cells. benthamscience.comspandidos-publications.com

Modulation of the immune response .

Neuroprotection in models of neurodegenerative diseases. plos.org

Interestingly, the beneficial effects of TSA in a mouse model of spinal muscular atrophy were observed even in the absence of the human SMN2 transgene, a known target, suggesting the involvement of non-SMN mediated pathways. plos.org This points to the existence of other, as yet uncharacterized, targets or downstream effects of TSA.

The hydroxamic acid moiety of TSA is crucial for its HDAC inhibitory activity due to its ability to chelate the zinc ion in the enzyme's active site. acs.orgacs.org However, this functional group is also known to interact with other metalloenzymes, opening the possibility that some of the biological effects of this compound could be mediated by the inhibition of other enzymes. acs.org

Furthermore, the exploration of unconventional activities includes investigating the effects of this compound on different organisms. For example, TSA has been shown to modify the expression of genes involved in mycotoxin biosynthesis in the fungus Fusarium graminearum. nih.govijbiotech.com

The continued investigation into these less-explored biological activities is crucial for a complete understanding of the therapeutic potential and possible side effects of this compound and its analogues.

Strategies for Overcoming Research Limitations (e.g., low natural abundance, chemical stability challenges)

The advancement of research on this compound and its analogues is hindered by several limitations, most notably its low natural abundance and challenges related to chemical synthesis and stability. researchgate.net

Low Natural Abundance: this compound is a natural product isolated from microbial sources like Streptomyces. nih.gov However, the yields from fermentation are often low, making it difficult and costly to obtain sufficient quantities for extensive research and potential clinical development. researchgate.net

Strategies to Overcome Low Abundance:

Heterologous Expression: A significant breakthrough has been the heterologous expression of the trichostatin biosynthetic gene cluster in a more amenable host organism like Streptomyces albus. acs.orgacs.org This approach allows for increased production of trichostatin A and its precursors.

Activation of Cryptic Biosynthetic Gene Clusters: Fungi and other microorganisms contain many "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. mdpi.com Epigenetic modifiers, including HDAC inhibitors like trichostatin A itself, can be used to activate these silent gene clusters, potentially leading to the discovery of new analogues or increased production of known compounds. mdpi.comnih.gov

Metabolic Engineering: Modifying the biosynthetic pathway through genetic engineering can enhance the production of the desired compound.

Chemical Synthesis and Stability: The total synthesis of this compound is a complex process. rsc.org While several synthetic routes have been developed, they can be lengthy and inefficient. acs.orgnih.gov Furthermore, the hydroxamic acid moiety, which is essential for its biological activity, can present stability challenges. frontiersin.org

Strategies to Overcome Synthesis and Stability Challenges:

Development of Efficient Synthetic Routes: Researchers are continuously working on developing more concise and scalable synthetic routes to this compound and its analogues. rsc.orgresearchgate.netnih.gov This includes the development of novel chemical reactions and strategies. rsc.org

Prodrug Approaches: To improve stability and potentially bioavailability, prodrugs of related compounds have been synthesized. frontiersin.org For example, butyric acid prodrugs were developed to overcome the limitations of the parent compound. frontiersin.org A similar strategy could be explored for this compound.

Analogue Development: The synthesis of analogues with improved stability while retaining biological activity is a key focus. This involves modifying the parts of the molecule that are prone to degradation without affecting the pharmacophore responsible for HDAC inhibition.

By addressing these limitations through a combination of biological and chemical strategies, researchers can ensure a sustainable supply of this compound and its derivatives for continued investigation and potential therapeutic application.

Q & A

Q. What are the established synthetic routes for (R)-trichostatic acid, and what key reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves rhodium-catalyzed allylic alkylation followed by oxidative steps. For example, OsO4-mediated oxidation of intermediates like compound 8b in dioxane/water yields a key ketone intermediate (78% yield), which undergoes further functionalization . Alternative routes utilize unsaturated phosphonate reagents to achieve stereospecific coupling, emphasizing temperature and catalyst selection (e.g., Rh catalysts) to control enantioselectivity . Characterization via chiral HPLC or NMR with chiral shift reagents is critical to verify stereochemical purity.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Use PPE (gloves, goggles) during synthesis, and ensure proper ventilation to avoid inhalation. In case of accidental exposure, immediate first aid (e.g., flushing eyes with water for 15 minutes) and spill containment protocols (e.g., adsorbents for leaks) are mandatory . Store the compound in airtight containers away from oxidizers.

Q. What analytical techniques are recommended to confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT or HSQC to confirm carbonyl and olefinic groups.

- HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers.

- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different cellular models?

- Methodological Answer : Discrepancies may arise from cell-line-specific uptake or metabolic differences. Design experiments with:

- Isogenic cell lines to isolate genetic variables.

- Dose-response curves (0.1–100 µM) to assess potency thresholds.

- Metabolic profiling (e.g., LC-MS) to track intracellular degradation. Cross-validate findings using orthogonal assays (e.g., Western blot for HDAC inhibition vs. transcriptional reporter assays) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, Josiphos) with Rh or Pd catalysts to enhance stereocontrol. Adjust solvent polarity (e.g., THF vs. DCM) and reaction temperature (−20°C to 60°C) to favor kinetic resolution. For example, using Rh(COD)2BF4 with (R)-BINAP in DMF at 25°C achieved 92% ee in a model system . Monitor progress via inline FTIR or chiral HPLC.

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with HDAC isoforms. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity. Validate predictions via synthesis and enzymatic assays (IC50 comparisons) .

Q. What experimental controls are essential when studying this compound’s epigenetic effects in vivo?

- Methodological Answer : Include:

- Vehicle controls (DMSO/PBS) to exclude solvent effects.

- Racemic trichostatic acid to isolate (R)-enantiomer-specific activity.

- Knockout models (e.g., HDAC6<sup>−/−</sup> mice) to confirm target engagement.

- Pharmacokinetic profiling (plasma/tissue half-life) to correlate exposure with efficacy .

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) and analytical parameters (e.g., HPLC column batch) to enable replication .

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate literature data and identify confounding variables (e.g., cell culture media differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.